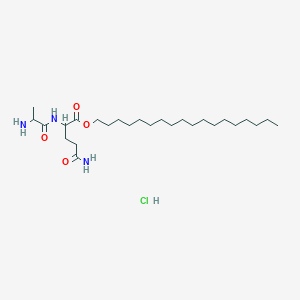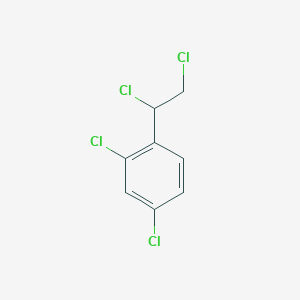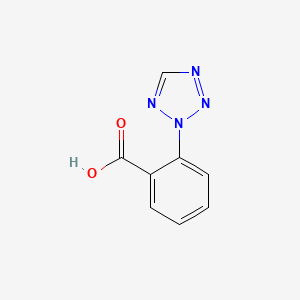
2-(2H-Tetrazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Tetrazol-2-yl)benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties, making them valuable in various chemical and pharmaceutical applications . The planar structure of tetrazole allows for stabilization of electrostatic repulsion of negatively charged ions through electron delocalization, which is advantageous for receptor-ligand interactions .
Preparation Methods
2-(2H-Tetrazol-2-yl)benzoic acid can be synthesized via regioselective copper(I) catalyzed N2 arylation of tetrazole. The process involves C–N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole, followed by reductive cleavage of the thioether bond . This method is regioselective toward the N2-position on tetrazole and has been demonstrated on a series of 2-halobenzoic acid substrates with moderate yields .
Chemical Reactions Analysis
2-(2H-Tetrazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation and Reduction: Tetrazoles can decompose upon heating, emitting toxic nitrogen fumes and undergoing exothermic reactions with reducing agents.
Substitution: The compound can participate in C–N coupling reactions, particularly with halogenated benzoic acids
Complex Formation: Tetrazoles can form stable metallic compounds and molecular complexes due to their nitrogen electron density.
Common reagents used in these reactions include copper(I) catalysts, halogenated benzoic acids, and 5-(ethylthio)-1H-tetrazole . Major products formed include various substituted tetrazole derivatives .
Scientific Research Applications
2-(2H-Tetrazol-2-yl)benzoic acid and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Tetrazole derivatives exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities
Medicine: Employed in the development of pharmaceuticals due to their bioisosteric properties, enhancing bioavailability and reducing negative effects
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-Tetrazol-2-yl)benzoic acid involves its interaction with various enzymes and receptors through non-covalent interactions. Tetrazoles can inhibit enzymes such as cytochrome P450, which is crucial in the metabolism of drugs and other xenobiotics . The compound’s electron-donating and electron-withdrawing properties allow it to stabilize negative charges and participate in receptor-ligand interactions .
Comparison with Similar Compounds
2-(2H-Tetrazol-2-yl)benzoic acid can be compared with other tetrazole-containing compounds such as:
Losartan and Candesartan: These are angiotensin II receptor blockers used in the treatment of hypertension.
Oteseconazole and Quilseconazole: Antifungal drugs that inhibit the fungal enzyme cytochrome P450.
The uniqueness of this compound lies in its specific structure, which allows for regioselective reactions and its broad range of applications in various fields .
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(tetrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-10-5-9-11-12/h1-5H,(H,13,14) |
InChI Key |
MEQRGCQEZZZODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
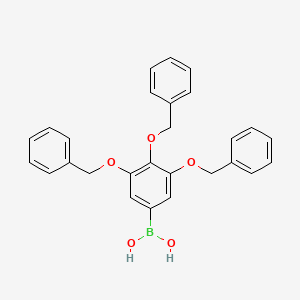

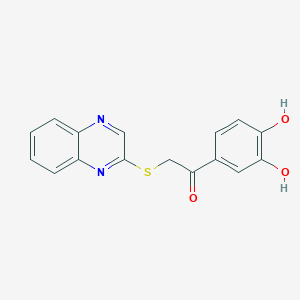
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
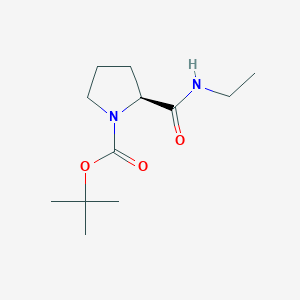
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)

![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
